CU-CPT-8m
Overview
Description
Mechanism of Action
Target of Action
CU-CPT-8m is a specific antagonist of Toll-like receptor 8 (TLR8) . TLR8 is an important innate immune mediator implicated in autoimmunity and fibrosis . It plays a significant role in the pathogenesis of various autoimmune diseases .
Mode of Action
This compound interacts with TLR8 in a highly specific manner, with an IC50 value of 67 nM and a Kd value of 220 nM . This interaction reduces the proinflammatory response in TLR8-overexpressing cells , suggesting that this compound directly recognizes and binds to TLR8 in cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Specifically, TLR8 induces skin fibrosis and inflammation in a manner dependent on the MAPK, NF-κB, and SMAD2/3 pathways . By antagonizing TLR8, this compound can modulate these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are significant. Treatment with this compound completely abolishes the elevation of TNF-α and IL-8 mRNA levels induced by R848 . It also inhibits R848-induced TNF-α production in differentiated THP-1 monocytes in a dose-dependent manner . These results indicate that this compound can effectively modulate the inflammatory response mediated by TLR8.
Action Environment
It’s worth noting that the effectiveness of this compound may depend on the specific cellular and disease context, such as the presence of tlr8-overexpressing cells
Preparation Methods
Synthetic Routes and Reaction Conditions
. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for CU-CPT-8m are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CU-CPT-8m primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyrazolo[1,5-a]pyrimidine core and the carboxamide group .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts to facilitate the formation of the desired product .
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which are used to study the structure-activity relationship and optimize the compound’s efficacy as a TLR8 antagonist .
Scientific Research Applications
CU-CPT-8m is extensively used in scientific research to investigate the role of TLR8 in various biological processes. Some of its key applications include:
Comparison with Similar Compounds
Similar Compounds
TLR7/8-IN-1: A crystalline inhibitor of both TLR7 and TLR8, used in autoimmune disease research.
CL264: A selective agonist of TLR7, used in studies about innate immune signals.
Capillarisin: A novel blocker of STAT3 activation, which also modulates immune function.
Uniqueness of CU-CPT-8m
This compound is unique in its high specificity for TLR8, with minimal effects on other toll-like receptors such as TLR7 . This specificity makes it a valuable tool for studying the distinct roles of TLR8 in various biological processes and diseases .
Properties
IUPAC Name |
7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGGVGQAVODNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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